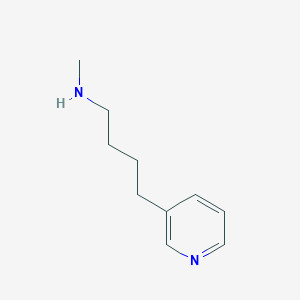

N-Methyl-3-pyridinebutanamine

Description

Contextual Significance within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a major class of compounds that are ubiquitous in natural products, pharmaceuticals, and functional materials. frontiersin.org Their presence is prominent in a vast number of biologically active compounds and approved drugs. msesupplies.comnih.gov The significance of these compounds in drug design is partly due to the ability of nitrogen atoms to form hydrogen bonds with biological molecules like DNA. nih.govmdpi.com

N-Methyl-3-pyridinebutanamine, with its pyridine (B92270) ring, is a member of this important class of molecules. The pyridine structure is a key component in numerous pharmaceuticals and agrochemicals. frontiersin.org The versatility of nitrogen heterocycles allows for structural modifications that can fine-tune the biological properties of a molecule. msesupplies.com Research into this class of compounds is ongoing, with a continuous demand for new methods to prepare and diversify their structures for various applications, including as ligands in catalysis. frontiersin.org

Role of this compound as a Metabolite

This compound is recognized in scientific literature as a metabolite of nicotine (B1678760). cymitquimica.comcymitquimica.com Nicotine undergoes extensive metabolism in the body, primarily in the liver, leading to a variety of metabolites. nih.govpharmgkb.org The major metabolic pathway for nicotine is the conversion to cotinine (B1669453), which accounts for about 70-80% of nicotine metabolism in humans. nih.govpharmgkb.org This process is primarily mediated by the enzyme CYP2A6. nih.govpharmgkb.org

While cotinine is the most significant metabolite, other pathways exist, leading to the formation of various other compounds. nih.gov this compound is one of these resulting metabolites. cymitquimica.comcymitquimica.com The study of nicotine's metabolic profile, including less predominant metabolites, is important for understanding the complete disposition of the parent compound in the body.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-pyridin-3-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h4,6,8-9,11H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEWTSSWPCYGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952410 | |

| Record name | N-Methyl-4-(pyridin-3-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3000-74-6 | |

| Record name | N-Methyl-3-pyridinebutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3000-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC75869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-4-(pyridin-3-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Approaches to N Methyl 3 Pyridinebutanamine and Analogues

Stereoselective Synthesis of N-Methyl-3-pyridinebutanamine Enantiomers

The development of stereoselective methods to produce specific enantiomers of this compound is crucial for investigating their distinct properties. A key strategy involves the asymmetric reduction of the prochiral ketone in a precursor molecule, 4-oxo-4-(3-pyridyl)butanoic acid.

One notable method employs chiral oxazaborolidine catalysts, such as (R)-(+)-2-methyl-CBS-oxazaborolidine, for the asymmetric reduction of the ketone. This reaction yields the corresponding chiral alcohol, 4-hydroxy-4-(3-pyridyl)butanoic acid, with a high degree of enantiomeric excess. The reaction is typically conducted at low temperatures, around -40°C, to maximize stereoselectivity. The resulting enantiomerically enriched hydroxy acid can then be further processed to yield the target enantiomer of this compound.

Another approach involves the use of biocatalysts. Enzymes, such as alcohol dehydrogenases from various microorganisms, can exhibit high enantioselectivity in the reduction of ketones. For instance, resting cells of Saccharomyces cerevisiae (baker's yeast) contain a multitude of oxido-reductases capable of reducing a range of ketonic substrates to chiral alcohols, often with high enantiomeric excess. researchgate.net The application of such biocatalysts to 4-oxo-4-(3-pyridyl)butanoic acid could provide an environmentally benign route to its chiral hydroxy derivatives.

Table 1: Comparison of Stereoselective Reduction Methods for 4-oxo-4-(3-pyridyl)butanoic acid

| Method | Chiral Catalyst/Reagent | Typical Conditions | Key Advantages |

|---|---|---|---|

| Asymmetric Chemical Reduction | (R)-(+)-2-methyl-CBS-oxazaborolidine | Low temperature (-40°C), Aprotic solvent (e.g., THF) | High enantioselectivity, predictable stereochemical outcome. |

| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) | Aqueous medium, near room temperature | Environmentally friendly, high enantioselectivity possible. researchgate.net |

Novel Catalytic Methods for this compound Production

While specific novel catalytic methods for the direct production of this compound are not extensively documented in publicly available literature, advances in the catalysis of related pyridine (B92270) derivatives suggest potential pathways. Catalytic hydrogenation and reductive amination of precursors are key areas of development.

For the reduction of the amide or lactam intermediates, such as 1-methyl-5-(3-pyridyl)-2-pyrrolidone, heterogeneous catalysts like ruthenium or rhodium on a solid support (e.g., carbon) are often employed. These catalysts facilitate hydrogenation under high pressure and temperature, though research is ongoing to develop catalysts that operate under milder conditions.

The use of nano-magnetic metal-organic frameworks (MOFs) as catalysts has shown promise in the synthesis of other pyridine derivatives. These materials offer high surface area and tunable active sites, potentially enabling more efficient and selective reactions. For instance, a nano-magnetic MOF, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, has been used as a catalyst in the synthesis of pyrazolo[3,4-b]pyridines. The application of similar catalytic systems to the synthesis of this compound could offer benefits such as catalyst recyclability and improved reaction efficiency.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key considerations include the use of safer solvents, atom economy, and the use of catalytic reagents.

One of the primary goals of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. yale.edu Traditional multi-step syntheses often involve protecting groups and generate significant waste. The development of one-pot, multi-component reactions is a strategy to improve atom economy. For example, the synthesis of some pyridine derivatives has been achieved through a one-pot, four-component reaction under microwave irradiation, which can shorten reaction times and improve yields. nih.gov

The use of greener solvents is another important aspect. Water is an ideal green solvent, and its use in reactions like the Diels-Alder cycloaddition of furan (B31954) derivatives has been shown to enhance reaction rates. biorizon.eu For the synthesis of this compound and its precursors, exploring aqueous reaction media or solvent-free conditions could significantly reduce the environmental footprint.

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. rasayanjournal.co.in The use of recyclable heterogeneous catalysts, including enzymatic and MOF-based systems as mentioned above, aligns with green chemistry principles by simplifying product purification and allowing for catalyst reuse. researchgate.net

Synthetic Routes to this compound Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors and intermediates. Two important precursors are 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid.

A common route to 4-oxo-4-(3-pyridyl)butanoic acid involves a Claisen-like condensation. In this method, methyl nicotinate (B505614) is condensed with a succinic acid diester, such as tert-butyl succinic acid diester, in the presence of a strong base like potassium tert-butoxide. An acidic workup then removes the protecting group to yield the desired keto acid.

Another pathway to a related precursor, 4-(3-pyridyl)butyric acid , utilizes a Grignard reaction. A Grignard reagent formed from 3-bromopyridine (B30812) reacts with γ-butyrolactone. The resulting alcohol intermediate is then oxidized to the carboxylic acid.

From 4-oxo-4-(3-pyridyl)butanoic acid, a key intermediate, 1-methyl-5-(3-pyridyl)-2-pyrrolidone , can be synthesized. This involves the reduction of the keto acid, often with a reducing agent like sodium borohydride, followed by cyclization to form 5-(3-pyridyl)dihydrofuran-2(3H)-one. google.com This lactone is then reacted with a methylamine (B109427) salt to yield the target pyrrolidone. google.com The final conversion to this compound would involve the reduction of the lactam functionality.

Table 2: Synthesis of Key Precursors

| Precursor/Intermediate | Synthetic Method | Key Reagents |

|---|---|---|

| 4-oxo-4-(3-pyridyl)butanoic acid | Claisen-like Condensation | Methyl nicotinate, tert-butyl succinic acid diester, Potassium tert-butoxide, HCl. |

| 4-(3-pyridyl)butyric acid | Grignard Reaction | 3-bromopyridine, γ-butyrolactone, KMnO4. |

| 1-methyl-5-(3-pyridyl)-2-pyrrolidone | Reduction and Amination | 4-oxo-4-(3-pyridyl)butanoic acid, Sodium borohydride, Methylamine salt. google.com |

Metabolic Pathways and Biotransformation of N Methyl 3 Pyridinebutanamine

Enzymatic Biotransformation of N-Methyl-3-pyridinebutanamine

The enzymatic biotransformation of this compound is predicted to involve a series of Phase I and Phase II reactions, typical for compounds containing pyridine (B92270) and N-alkylamine functionalities. These reactions are catalyzed by a host of enzymes predominantly located in the endoplasmic reticulum and cytosol of hepatocytes. nih.gov

Phase I metabolism introduces or exposes functional groups, thereby increasing the polarity of the substrate. nih.gov For this compound, the primary Phase I pathways are expected to be oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov

Hydroxylation: This is a common metabolic route for pyridine-containing compounds. Hydroxylation can occur at various positions on the pyridine ring, leading to the formation of different hydroxypyridyl isomers. The aliphatic butanamine chain is also susceptible to hydroxylation.

N-Demethylation: The N-methyl group is a likely site for oxidative metabolism. CYP-mediated N-dealkylation involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously cleaves to yield a demethylated amine and formaldehyde. semanticscholar.org This process is a significant metabolic pathway for numerous drugs containing methylamino groups. nih.gov The N-demethylation of alkaloids, in particular, is a well-documented metabolic process. researchgate.netmdpi.com

N-Oxidation: The nitrogen atom in the pyridine ring and the secondary amine in the butanamine chain are both potential sites for N-oxidation. This reaction, also mediated by CYP enzymes, forms N-oxide metabolites. nih.gov The formation of N-oxides versus other oxidative metabolites can depend on factors like the lipophilicity of the alkaloid. nih.gov

These initial transformations result in metabolites that are often still biologically active and can proceed to Phase II conjugation. nih.gov

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. uomus.edu.iqdrughunter.com

Glucuronidation: This is a major Phase II pathway for metabolites containing hydroxyl groups, which are products of Phase I hydroxylation. uomus.edu.iq The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the hydroxylated metabolite. drughunter.com Glucuronidation is a common metabolic route for alkaloids and other phytocompounds. researchgate.net

Sulfation: Hydroxylated metabolites can also undergo sulfation, a process catalyzed by sulfotransferases (SULTs). drughunter.com These enzymes transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group, forming a sulfate (B86663) conjugate. researchgate.netresearchgate.net

Methylation: While typically a minor pathway for xenobiotics, methylation can occur. uomus.edu.iq Methyltransferases (MTs) catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to suitable functional groups. drughunter.com This can terminate biological activity but does not generally increase water solubility unless it forms a quaternary ammonium (B1175870) derivative. uomus.edu.iq

Identification of Biotransformation Products of this compound

While specific experimental data on the biotransformation products of this compound are not extensively documented in the available literature, a predictive profile of metabolites can be constructed based on established metabolic pathways for structurally related compounds. The table below outlines the putative metabolites resulting from the Phase I and Phase II transformations described.

| Metabolic Pathway | Predicted Biotransformation Product | Description |

|---|---|---|

| Phase I: Hydroxylation | Hydroxypyridine-N-methylbutanamine | Hydroxyl group added to the pyridine ring. |

| Phase I: Hydroxylation | N-Methyl-hydroxy-3-pyridinebutanamine | Hydroxyl group added to the butanamine side chain. |

| Phase I: N-Demethylation | 3-Pyridinebutanamine | Removal of the N-methyl group. |

| Phase I: N-Oxidation | This compound N-oxide | Oxidation of the pyridine nitrogen or the butanamine nitrogen. |

| Phase II: Glucuronidation | Hydroxypyridine-N-methylbutanamine glucuronide | Glucuronic acid conjugated to a hydroxylated metabolite. |

| Phase II: Sulfation | Hydroxypyridine-N-methylbutanamine sulfate | Sulfate group conjugated to a hydroxylated metabolite. |

In Vitro and In Silico Models for this compound Metabolism Studies

To elucidate the metabolic fate of compounds like this compound, researchers employ a combination of in vitro and in silico models. These tools are essential in drug discovery for predicting pharmacokinetic properties and potential metabolic liabilities.

In vitro models are a cornerstone of metabolism studies, providing a biological system to observe enzymatic reactions outside of a living organism.

Human Liver Microsomes (HLMs): HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and are a widely used in vitro tool. researchgate.net They contain a high concentration of Phase I enzymes, particularly the cytochrome P450 family, as well as some Phase II enzymes like UGTs. researchgate.net HLMs are instrumental in studying metabolic stability, identifying metabolites, and characterizing the kinetics of CYP-mediated reactions such as N-demethylation and hydroxylation. nih.govnih.gov

Cytosol: The cytosolic fraction of liver cells contains a different set of metabolic enzymes, primarily Phase II transferases like SULTs and some MTs. drughunter.com Using cytosolic fractions in conjunction with microsomes allows for a more comprehensive picture of both Phase I and Phase II metabolism.

In silico, or computational, models have become indispensable for predicting the metabolic fate of new chemical entities early in the drug development process. nih.gov These methods can be broadly categorized as ligand-based or structure-based. nih.gov

Ligand-Based Approaches: These methods use the structure of the compound to predict its metabolism. This includes knowledge-based systems that contain a library of known biotransformation rules to predict likely metabolites. nih.gov Quantitative Structure-Activity Relationship (QSAR) models also fall into this category, correlating structural features with metabolic outcomes.

Structure-Based Approaches: These models focus on the metabolizing enzyme, such as a specific CYP isoform. Molecular docking simulations can predict how a compound binds to the active site of an enzyme, providing insights into which sites on the molecule are most susceptible to metabolism (Sites of Metabolism, or SOMs). mdpi.comsemanticscholar.org

The table below summarizes common computational approaches used in metabolism prediction.

| Model Type | Principle | Application in Metabolism Studies |

|---|---|---|

| Knowledge-Based/Expert Systems | Utilizes a database of established metabolic reactions and transformation rules. | Predicts the structure of likely metabolites and entire metabolic pathways. |

| QSAR Models | Correlates chemical structure descriptors with metabolic rates or stability. | Predicts metabolic stability and identifies structural features influencing metabolism. |

| Molecular Docking | Simulates the binding of a compound into the active site of a specific metabolizing enzyme. | Identifies the most probable sites of metabolism (SOMs) on the compound. nih.gov |

| Quantum Mechanical (QM) Methods | Calculates the reactivity of different atoms within a molecule to predict metabolic hotspots. | Predicts the activation energies for specific metabolic reactions like hydroxylation or N-dealkylation. semanticscholar.org |

Structure Activity Relationship Sar and Derivatives of N Methyl 3 Pyridinebutanamine

Design and Synthesis of N-Methyl-3-pyridinebutanamine Derivatives

The design of novel this compound derivatives often begins with the core structure as a template, aiming to enhance biological activity or selectivity. nih.gov The synthesis of these analogs can be achieved through various organic chemistry methodologies. A common approach involves the modification of pre-existing pyridine (B92270) or butanamine precursors.

For instance, the synthesis of N-methylated derivatives can be accomplished through a multi-step process. This may start with the reaction of a benzaldehyde (B42025) with tyramine (B21549) to form an imine, which is then hydrogenated to a secondary amine, followed by N-methylation to yield the final product. nih.gov Another general strategy involves the reaction of aminopyridines with appropriate reagents to introduce or modify the butanamine side chain. mdpi.com The alkylation of a pyridine-containing core, such as an imidazo[4,5-b]pyridine, is a known pathway, though it can sometimes result in multiple alkylated products. mdpi.com For example, using methyl iodide in DMF can introduce a methyl group onto a nitrogen atom within the heterocyclic system. mdpi.com

A plausible synthetic route to this compound derivatives could involve the initial synthesis of a pyridinebutanamine scaffold, followed by selective N-methylation. One general method for N-methylation of secondary amines involves reduction of a carbamate (B1207046) derivative using a reducing agent like lithium aluminum hydride. researchgate.net Alternatively, multicomponent reactions can be employed to construct complex heterocyclic systems in a single step, which could then be further modified. mdpi.com For example, a three-component reaction of dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and an acyl chloride can produce N-methyl-3-acylpyrroles, demonstrating a method for creating N-methylated heterocyclic structures. mdpi.com

The design process for new analogs takes into account how different structural features might interact with biological targets. nih.gov For example, in designing combretastatin-A4 analogues, researchers have used a pyridine ring as a bridge between two phenyl rings, varying the linker length and substitution patterns to optimize activity. nih.gov This highlights a common strategy: using the pyridine scaffold as a central component and systematically altering appended groups to probe the SAR. nih.gov

| Synthetic Strategy | Description | Key Reagents/Conditions | Reference |

| Reductive Amination & N-Methylation | Formation of an imine from a benzaldehyde and tyramine, followed by hydrogenation and subsequent N-methylation. | NaBH4 (hydrogenation), Formaldehyde/HCOOH (N-methylation) | nih.gov |

| Direct Alkylation | Alkylation of a nitrogen atom on a pyridine or related heterocyclic core. | Methyl iodide, DMF | mdpi.com |

| Reduction of Carbamates | Synthesis of an ethyl carbamate derivative followed by reduction to the N-methyl amine. | Ethyl chloroformate, Lithium aluminum hydride (LAH) | researchgate.net |

| Multicomponent Reactions | One-pot synthesis involving multiple starting materials to build a complex, N-methylated heterocyclic scaffold. | DMAD, N-methylhydroxylamine, Acyl chlorides | mdpi.com |

| Suzuki Coupling | Cross-coupling reactions to build bipyridine or other complex pyridine structures which can be further modified. | PdCl2(dcpp), 2-pyridylborate salts, Chloropyridines | mdpi.com |

Impact of N-Methylation on the Biological Activity of Pyridine-Containing Amines

N-methylation, the addition of a methyl group to a nitrogen atom, can profoundly alter the biological and pharmacological properties of amine-containing compounds. nih.govacs.org This modification can affect a molecule's potency, selectivity, metabolic stability, and ability to cross biological membranes. acs.orgmdpi.com

The introduction of an N-methyl group can lead to several structural and physicochemical changes:

Conformational Restriction: An N-methyl group can control the conformation of a molecule, which can dramatically impact its binding affinity for a biological target. nih.gov In macrocyclic peptides, for example, moving an N-methyl moiety around the backbone generates unpredictable changes to the compound's conformation and, consequently, its biological activity. nih.gov

Receptor Selectivity: The addition of a methyl group can increase a drug's selectivity for one biological target over another. ashp.org

Potency: N-methylation can either increase or decrease biological activity. In a study on imidazo[4,5-b]pyridine derivatives, an N-methyl-substituted derivative showed decreased antiproliferative activity compared to its N-unsubstituted counterparts. mdpi.com Conversely, in other molecular contexts, N-methylation enhances activity. For example, N-methylation of norbelladine (B1215549) derivatives was shown to increase their selectivity for inhibiting HIV-1. nih.gov

Metabolic Stability: Methylation can protect the amine from metabolic degradation. The methyl group in bethanechol, for instance, prevents its degradation by acetylcholinesterase. ashp.org In pyrrolo[3,4-c]pyridine derivatives, a methyl group was selected for its potential to improve metabolic stability. mdpi.com

The impact of N-methylation is highly context-dependent, and its effect is not easily predictable. The table below summarizes findings from various studies on pyridine-containing amines and related structures, illustrating the variable outcomes of this structural modification.

| Compound Class | Effect of N-Methylation | Observed Biological Outcome | Reference |

| Imidazo[4,5-b]pyridines | Decreased Activity | The N-methyl-substituted derivative showed decreased antiproliferative activity compared to N-unsubstituted analogues. | mdpi.com |

| Norbelladine Derivatives | Increased Selectivity | N-methylation of norbelladine led to an increased selectivity index for HIV-1 inhibition. | nih.gov |

| Pyrazolo[4,3-c]pyridines | Increased Activity | An N-1 methyl derivative was two times more active as a PEX14–PEX5 protein–protein interaction inhibitor than its unsubstituted parent compound. | acs.org |

| Cyclic Peptides | Unpredictable Conformational & Activity Changes | The placement of an N-methyl group dramatically impacted cytotoxicity and binding affinity for the Hsp90 target by controlling the macrocycle's conformation. | nih.gov |

Positional Isomerism and Stereochemical Influences on Derivative Activity

Positional isomerism and stereochemistry are critical factors in the structure-activity relationships of pyridine derivatives. creative-chemistry.org.ukresearchgate.net Positional isomers have the same molecular formula but differ in the position of a functional group or substituent on the core structure. creative-chemistry.org.uklibretexts.org Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.

Positional Isomerism: The location of the butanamine side chain on the pyridine ring (i.e., at position 2, 3, or 4) can significantly influence the molecule's interaction with its biological target. The nitrogen atom in the pyridine ring affects the electronic properties of the entire molecule, and changing the substituent position alters the molecule's dipole moment, basicity (pKa), and hydrogen bonding capacity. tandfonline.com

For example, in a series of omeprazole (B731) analogues, the substitution pattern on the pyridine ring was found to be essential for the antisecretory effect, with electron-releasing groups enhancing potency. tandfonline.com A study on bispyridine benzene (B151609) derivatives found that changing the substitution pattern of the pyridine rings on a central benzene ring could switch a compound from an inverse agonist to a partial antagonist at the mGlu5 receptor. researchgate.net This change in efficacy was attributed to the different positional isomers preferring different receptor conformations. researchgate.net In the context of this compound, moving the side chain to the 2- or 4-position would create positional isomers (N-Methyl-2-pyridinebutanamine and N-Methyl-4-pyridinebutanamine) with potentially distinct biological profiles.

Stereochemical Influences: If a chiral center exists within the this compound structure, its stereochemistry can have a profound impact on biological activity. Many biological targets, such as enzymes and receptors, are themselves chiral, leading to stereoselective interactions with drug molecules.

A chiral center could be introduced, for instance, by adding a methyl group to the butanamine chain (e.g., at the alpha-carbon). The resulting enantiomers (R and S forms) could exhibit different potencies and efficacies. In a study of dihydropyridine (B1217469) derivatives, a preference for the R-enantiomer over the S-enantiomer was observed at adenosine (B11128) receptors. nih.gov This highlights that one enantiomer often fits better into the binding site of a biological target, leading to a stronger interaction and greater biological effect.

| Structural Variation | Description | Potential Impact on Activity | Example Principle | Reference |

| Positional Isomerism | Changing the attachment point of the butanamine side chain on the pyridine ring (e.g., from position 3 to 2 or 4). | Alters electronic distribution, pKa, and steric fit, potentially changing receptor affinity and efficacy. | Substitution patterns on pyridine rings dictate the biological effect in omeprazole analogues and mGlu5 modulators. | tandfonline.comresearchgate.net |

| Stereoisomerism | The presence of a chiral center in the butanamine side chain, leading to R and S enantiomers. | Enantiomers can have different binding affinities and potencies due to stereospecific interactions with chiral biological targets. | A preference for the R- vs. the S-enantiomer was observed for several dihydropyridines at adenosine receptors. | nih.gov |

Exploration of Functional Group Modifications in this compound Scaffolds

Beyond N-methylation and isomerism, modifying other functional groups on the this compound scaffold offers a broad avenue for optimizing biological activity. wikipedia.org A functional group is a specific group of atoms within a molecule that is responsible for its characteristic chemical reactions and influences its physical properties. wikipedia.org Modifications can be made to either the pyridine ring or the butanamine side chain.

Modifications to the Pyridine Ring: Adding substituents to the pyridine ring can dramatically alter a compound's activity. The nature and position of these substituents are key.

Electron-donating vs. Electron-withdrawing groups: Attaching groups like methoxy (B1213986) (–OCH3) or halogens (–F, –Cl, –Br) can change the electron density of the pyridine ring, affecting its pKa and how it interacts with a target protein. nih.govacs.org In one study on pyridine derivatives, the number and position of methoxy groups were directly related to antiproliferative activity. nih.gov

Steric hindrance: Introducing bulky functional groups can provide steric hindrance, which might block undesirable metabolic pathways or force the molecule into a more active conformation. ashp.org

Modifications to the Butanamine Side Chain: Altering the butanamine side chain can also lead to significant changes in the SAR.

Chain length: Shortening or lengthening the butyl chain could affect how well the molecule fits into a binding pocket. In a series of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, the length of an alkanoic acid chain was important for activity, with shorter chains being more potent. mdpi.com

Introduction of other functional groups: Incorporating groups like hydroxyl (–OH), carbonyl (C=O), or even larger aromatic rings can introduce new hydrogen bonding, hydrophobic, or electrostatic interactions. For example, the presence of a carboxylic acid group at an adequate distance from a pyrrolopyridine scaffold was found to be important for inhibitory activity. mdpi.com

The systematic exploration of these modifications is a cornerstone of medicinal chemistry, aiming to fine-tune the properties of a lead compound like this compound to achieve a desired therapeutic profile. nih.gov

| Modification Type | Example Functional Group | Potential Effect | Reference |

| Pyridine Ring Substitution | Methoxy (–OCH₃), Halogens (–Cl, –F) | Alters electronic properties, pKa, and binding interactions. Can increase or decrease potency. | nih.gov |

| Phenyl (–C₆H₅) | Introduces bulky, hydrophobic interactions. | mdpi.com | |

| Butanamine Chain Modification | Hydroxyl (–OH) | Introduces hydrogen bonding capabilities. | ashp.org |

| Carboxylic Acid (–COOH) | Adds a negative charge at physiological pH, introduces strong hydrogen bonding potential. | mdpi.com | |

| Additional Methyl Group | Increases lipophilicity and can introduce a new chiral center. | ashp.org |

Advanced Analytical Methodologies for N Methyl 3 Pyridinebutanamine and Its Metabolites

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for isolating N-Methyl-3-pyridinebutanamine from intricate mixtures such as urine, plasma, and tissue extracts. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly suitable, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For basic compounds like this compound, the addition of an acidic modifier (e.g., formic acid or phosphoric acid) to the mobile phase improves peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a consistent ionic state. plos.orgrsc.org

Gas Chromatography (GC) is another powerful separation technique, especially when coupled with mass spectrometry. Due to the polar nature and potential for hydrogen bonding of the amine group, derivatization is often required to improve the volatility and thermal stability of this compound for GC analysis. tobaccoinduceddiseases.org Silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to replace the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group, reducing polarity and improving chromatographic performance. tobaccoinduceddiseases.org The choice of the capillary column is also critical, with non-polar or medium-polarity columns being typically used. mdpi.comacs.org

Below is a table summarizing typical chromatographic conditions for the analysis of this compound and related compounds.

Table 1: Representative Chromatographic Conditions

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 2.1 mm, 3 µm) plos.orgrsc.org | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid libretexts.org | Helium or Nitrogen hmdb.ca | | Flow Rate | 0.2-0.5 mL/min | 1-2 mL/min | | Temperature | 25-45 °C libretexts.org | Temperature programming (e.g., 50°C hold, ramp to 300°C) researchgate.net | | Injection Volume | 2-10 µL | 1-2 µL (split/splitless) | | Derivatization | Not typically required | Required (e.g., silylation with BSTFA) tobaccoinduceddiseases.org | | Detector | UV, Mass Spectrometer | Flame Ionization Detector (FID), Mass Spectrometer hmdb.ca |

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Following separation, spectroscopic techniques are employed for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are invaluable for identifying the compound. rsc.org

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the protons on the pyridine (B92270) ring, the butyl chain, and the N-methyl group. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-8.5 ppm). libretexts.orghmdb.ca The protons on the butyl chain would appear as multiplets in the aliphatic region (1.0-3.0 ppm), with their chemical shifts influenced by their proximity to the nitrogen and pyridine moieties. The N-methyl protons would likely appear as a singlet further downfield in the aliphatic region. masterorganicchemistry.comresearchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The carbons of the pyridine ring would resonate in the aromatic region (120-150 ppm). masterorganicchemistry.comresearchgate.net The carbons of the butyl chain and the N-methyl group would appear in the upfield region (10-60 ppm). researchgate.netspringernature.com The chemical shifts provide a unique fingerprint of the molecule's carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Pyridine Ring | ||

| C2-H | ~8.4 (d) | ~150 |

| C4-H | ~7.5 (dd) | ~136 |

| C5-H | ~7.2 (m) | ~123 |

| C6-H | ~8.5 (d) | ~148 |

| Butyl Chain | ||

| Cα-H₂ | ~2.6 (t) | ~48 |

| Cβ-H₂ | ~1.6 (m) | ~28 |

| Cγ-H₂ | ~1.8 (m) | ~35 |

| Cδ-H₂ | ~2.5 (t) | ~55 |

| N-Methyl |

Note: These are predicted values based on standard chemical shift ranges and data from similar structures. Actual values may vary depending on the solvent and experimental conditions. hmdb.camasterorganicchemistry.comresearchgate.netmiamioh.edu

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis. libretexts.org When coupled with a separation technique (GC-MS or LC-MS), it provides a powerful tool for identification.

In electron ionization (EI) mass spectrometry, this compound would undergo characteristic fragmentation. As an aliphatic amine, a dominant fragmentation pathway is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. arizona.edumsu.edunih.gov This would result in the loss of a propyl radical to form a stable iminium ion or the loss of a methyl radical. Another likely fragmentation is the cleavage of the bond between the butyl chain and the pyridine ring, leading to the formation of a pyridinium-containing fragment.

Table 3: Predicted Key Mass Fragmentation Patterns for this compound

| Fragmentation Pathway | Key Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| Molecular Ion [M]⁺ | 164 | - |

| α-Cleavage | 121 | -CH₂CH₂CH₃ |

| α-Cleavage | 149 | -CH₃ |

| Benzylic-type Cleavage | 92/93 | -C₄H₉N-CH₃ |

| McLafferty Rearrangement | 107 | -C₄H₉ |

Note: These are predicted fragmentation patterns based on established rules for amine and pyridine-containing compounds. msu.edunih.govwaters.com

Quantitative Analysis of this compound in Complex Matrices

The quantification of this compound in biological fluids like urine and plasma is essential for pharmacokinetic and exposure studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and throughput. msu.edunih.govoup.com

The method typically involves the following steps:

Sample Preparation: To remove interferences and concentrate the analyte, a sample preparation step is crucial. Solid-phase extraction (SPE) is commonly used for nicotine (B1678760) and its metabolites from urine and plasma. arizona.edu

LC Separation: An HPLC system, as described in section 5.1, is used to separate the analyte from other components in the extract.

MS/MS Detection: A tandem mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides excellent specificity and sensitivity. plos.orglibretexts.orgoup.com An isotopically labeled internal standard (e.g., deuterium-labeled this compound) is used to ensure high accuracy and precision. arizona.edu

Table 4: Representative LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) plos.org |

| Precursor Ion [M+H]⁺ | m/z 165 |

| Internal Standard Precursor | e.g., m/z 168 (d₃-methyl) |

| MRM Transition (Quantifier) | 165 → 121 (Based on predicted α-cleavage) |

| MRM Transition (Qualifier) | 165 → 93 (Based on predicted cleavage) |

| Collision Energy | Optimized for specific transitions |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) arizona.edu |

High-Resolution Mass Spectrometry and Metabolomics Approaches

Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample to understand the metabolic response to a stimulus, such as exposure to a compound. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is a key technology in this field. libretexts.org

When studying the metabolic profile related to this compound exposure, HRMS offers several advantages:

Accurate Mass Measurement: HRMS provides mass measurements with high accuracy (typically <5 ppm), which allows for the determination of the elemental composition of an unknown ion. This is critical for tentatively identifying novel metabolites without authentic standards.

High Resolving Power: The ability to distinguish between ions with very similar m/z values is crucial when analyzing complex samples like urine, where thousands of metabolites are present. libretexts.org

Isotopic Fine Structure: For some ions, HRMS can resolve the isotopic fine structure, providing additional confidence in the elemental composition assignment.

In a metabolomics study, samples from exposed and control groups would be analyzed by LC-HRMS. The resulting data would be processed using specialized software to detect features (unique m/z and retention time pairs), perform statistical analysis to find significant differences, and identify the metabolites. hmdb.ca This approach can simultaneously quantify this compound and identify its metabolites, such as hydroxylated or N-oxidized species, providing a global view of its metabolic pathways. libretexts.orghmdb.ca For instance, studies on smokers have successfully used LC-HRMS to identify a wide range of nicotine-related metabolites in urine and plasma.

Computational and Theoretical Studies of N Methyl 3 Pyridinebutanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like N-Methyl-3-pyridinebutanamine. These computational methods provide insights into molecular geometry, vibrational frequencies, and electronic properties that are often complementary to experimental data. mjcce.org.mknih.gov

Studies on related heterocyclic compounds have demonstrated the utility of DFT methods, such as B3LYP with a 6-311G(d,p) basis set, for optimizing molecular structures and calculating various parameters. mjcce.org.mknih.gov For instance, the calculated vibrational frequencies and NMR chemical shifts for a synthesized coumarin (B35378) derivative showed good agreement with experimental results, validating the computational approach. mjcce.org.mk Similar calculations for a sulfonamide-Schiff base derivative also confirmed its molecular structure. nih.gov

The electronic properties derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations also help in understanding the distribution of electron density and identifying potential sites for electrophilic and nucleophilic attack.

While specific quantum chemical studies focused solely on this compound are not extensively documented in the provided results, the principles from studies on analogous structures, like pyridine (B92270) and its derivatives, are applicable. rsc.org For example, research on bis(imino)pyridine iron carbene complexes utilized computational data alongside experimental techniques to establish their electronic structure. rsc.org

Table 1: Representative Quantum Chemical Calculation Parameters from Analogous Studies

| Parameter | Method | Basis Set | Application | Reference |

|---|---|---|---|---|

| Molecular Geometry Optimization | DFT/B3LYP | 6-311G(d,p) | Structure confirmation and stability analysis of isomers. | aun.edu.eg |

| Vibrational Frequencies | DFT/B3LYP | 6-311G(d,p) | Comparison with experimental IR and Raman spectra. | mjcce.org.mk |

| NMR Chemical Shifts | GIAO | 6-311G(d,p) | Prediction and confirmation of 1H and 13C NMR spectra. | mjcce.org.mk |

This table is illustrative and based on methods used for structurally related compounds.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between a ligand, such as this compound, and its potential biological targets. researchgate.net These methods predict the preferred binding orientation of a molecule to a receptor and assess the stability of the resulting complex over time. researchgate.netnih.gov

Molecular Docking

Molecular docking studies can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of a receptor's binding site. For example, in studies of other pyridine derivatives, docking simulations have been used to elucidate binding modes with various enzymes and receptors. rrpharmacology.rujbcpm.com The binding affinity is often estimated through scoring functions, which can help in ranking potential drug candidates. jbcpm.com

Molecular Dynamics Simulations

MD simulations provide a more dynamic picture of the ligand-receptor interaction by simulating the movement of atoms over time. researchgate.netnih.gov This allows for the assessment of the conformational changes in both the ligand and the receptor upon binding and the stability of the formed complex. mdpi.com MD simulations can reveal the flexibility of the ligand in the binding pocket and the persistence of key interactions identified in docking studies. mdpi.com For instance, MD simulations have been used to study the interaction of antibodies with Fcγ receptors, providing insights into the dynamics of these large protein complexes. frontiersin.org

While specific docking and MD simulation studies for this compound are not detailed in the provided search results, the methodologies are widely applied to similar molecules. For example, a study on imidazo[4,5-b]pyridine derivatives used molecular docking to explore their binding modes with macromolecular protein receptors. nih.gov

Table 2: Key Aspects of Molecular Docking and Dynamics Simulations

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| Molecular Docking | Predicts the binding pose of a ligand in a receptor's active site. | Binding affinity (scoring), key interacting residues, types of interactions (H-bonds, etc.). |

ADMET Prediction and Pharmacokinetic Modeling for this compound

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and pharmacokinetic modeling are crucial computational approaches in drug discovery to assess the drug-like properties of a compound. nih.govnih.gov

ADMET Prediction

In silico ADMET prediction tools estimate various physicochemical and pharmacokinetic properties of a molecule. These predictions help in the early identification of potential liabilities that could lead to poor bioavailability or toxicity. Key parameters often evaluated include:

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential. rrpharmacology.runih.gov

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding. nih.govgjpb.de

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. jbcpm.com

Excretion: Prediction of renal clearance. nih.gov

Toxicity: Prediction of potential toxicities such as mutagenicity and carcinogenicity.

Studies on various heterocyclic derivatives have utilized web servers like SwissADME and ADMETSAR2 to predict these properties. nih.govnih.gov For instance, a study on pyrimidine (B1678525) and pyridine derivatives evaluated their ADMET profiles to identify promising candidates. nih.gov

Pharmacokinetic Modeling

Physiologically-based pharmacokinetic (PBPK) modeling is a more sophisticated approach that simulates the absorption, distribution, metabolism, and excretion of a drug in the body. nih.govnih.gov These models integrate physicochemical data with physiological information to predict the concentration-time profiles of a drug in various tissues and organs. nih.gov PBPK models can be used to extrapolate data across species and to predict the impact of various factors, such as drug-drug interactions or genetic polymorphisms, on drug disposition. nih.gov For example, a PBPK model was used to assess the impact of P-gp inhibitors on the pharmacokinetics of vincristine. nih.gov

Table 3: Commonly Predicted ADMET Properties

| Property Category | Specific Parameter | Importance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |

| P-glycoprotein Substrate | Influences drug efflux from cells. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Determines if a compound can reach the central nervous system. |

| Plasma Protein Binding | Affects the free concentration of the drug available for action. | |

| Metabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic pathways. |

| Toxicity | Ames Mutagenicity | Indicates potential for causing DNA mutations. |

Cheminformatics and QSAR Studies for this compound Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com

QSAR Studies

QSAR models are developed by correlating the variation in the biological activity of a set of molecules with the variation in their physicochemical properties or structural features, which are represented by numerical values called descriptors. analis.com.my These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Different QSAR approaches exist, including:

2D-QSAR: Uses descriptors derived from the 2D representation of molecules, such as topological indices and physicochemical properties.

3D-QSAR: Utilizes information from the 3D structure of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common. mdpi.com These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and other fields are favorable or unfavorable for activity, thus guiding the design of more potent derivatives. mdpi.com

Studies on derivatives of imidazo[4,5-b]pyridine and barbituric acid have successfully employed 3D-QSAR methods to develop predictive models and guide the synthesis of new inhibitors. nih.govmdpi.com

Cheminformatics

Cheminformatics involves the use of computational methods to manage, analyze, and visualize chemical information. In the context of drug discovery, it encompasses a wide range of activities, including:

Library Design: Designing diverse or focused libraries of compounds for screening.

Virtual Screening: Computationally screening large databases of compounds to identify those that are likely to be active against a specific target.

Similarity Searching: Finding molecules with similar structures or properties to a known active compound.

While specific QSAR studies for this compound derivatives were not found in the provided search results, the principles and methodologies are broadly applicable for exploring the structure-activity relationships of its analogs. researchgate.netbrieflands.com

Table 4: Overview of QSAR and Cheminformatics Applications

| Field | Technique | Application in Drug Discovery |

|---|---|---|

| QSAR | CoMFA/CoMSIA | Developing predictive models for biological activity and guiding lead optimization. |

| 2D-QSAR | Correlating physicochemical properties with activity for initial screening. | |

| Cheminformatics | Virtual Screening | Identifying potential hit compounds from large databases. |

Emerging Research Themes and Future Directions in N Methyl 3 Pyridinebutanamine Studies

Potential Applications of N-Methyl-3-pyridinebutanamine Research

The structural similarity of this compound to nicotine (B1678760) and other bioactive pyridine (B92270) alkaloids suggests a range of potential applications that are beginning to be explored. upenn.edutrdrp.org Its characterization as a metabolite of nicotine also positions it as a potential biomarker. nih.gov

Pharmaceutical and Agrochemical Interest

The pyridine ring is a common scaffold in many pharmaceutical and agrochemical compounds. upenn.edu Research into related pyridine alkaloids has revealed a variety of biological activities, suggesting that this compound could serve as a lead compound or a building block for the synthesis of novel therapeutic agents or pesticides. frontiersin.org For instance, derivatives of pyridine alkaloids have been investigated for their effects on the central nervous system, including potential applications in neurodegenerative diseases. trdrp.org The exploration of this compound and its derivatives could uncover new pharmacological properties.

Biomarker of Tobacco Exposure

As a metabolite of nicotine, this compound has the potential to be used as a biomarker for tobacco smoke exposure. nih.gov While cotinine (B1669453) is the most widely used biomarker, the analysis of a broader profile of minor alkaloids and their metabolites, including this compound, could provide a more detailed picture of tobacco use and metabolism. nih.gov This could be particularly valuable in studies aiming to differentiate between various types of tobacco product use or to understand individual variations in nicotine metabolism. upenn.edu

Interactive Data Table: Related Pyridine Alkaloids and Their Applications

| Compound | CAS Number | Primary Application/Research Area |

| Nicotine | 54-11-5 | Smoking cessation aid, research in neurodegenerative diseases. wikipedia.org |

| Cotinine | 486-56-6 | Biomarker for tobacco exposure. scientificlabs.com |

| Nornicotine | 494-97-3 | Minor tobacco alkaloid, also a nicotine metabolite. nih.gov |

| Anabasine | 494-52-0 | Minor tobacco alkaloid, potential biomarker to distinguish tobacco use from nicotine replacement therapy. nih.gov |

| Anatabine | 532-12-7 | Minor tobacco alkaloid with anti-inflammatory properties. oup.com |

Integration of Omics Technologies in this compound Metabolism Research

The comprehensive analysis of biological molecules, known as omics technologies, offers powerful tools to investigate the metabolism of compounds like this compound. nih.gov While specific omics studies on this compound are still nascent, the application of metabolomics, proteomics, and transcriptomics to the broader field of tobacco alkaloid research provides a clear roadmap for future investigations. frontiersin.org

Metabolomics

Metabolomics, the large-scale study of small molecules or metabolites, can be employed to identify and quantify this compound and its downstream metabolites in biological samples. ucdavis.edu This approach can help to elucidate the metabolic pathways it undergoes in the body, identify key enzymatic transformations, and understand how its metabolism might vary between individuals. oncotarget.com Untargeted metabolomics studies on smokers have already revealed complex metabolic signatures related to tobacco exposure. nih.gov

Proteomics and Transcriptomics

Proteomics and transcriptomics can identify the specific enzymes and genes involved in the metabolism of this compound. frontiersin.org By analyzing changes in protein and gene expression in response to exposure to this compound, researchers can pinpoint the cytochrome P450 enzymes and other metabolic machinery responsible for its breakdown. frontiersin.org Integrated multi-omics analyses in tobacco plants have already been successful in identifying genes involved in the biosynthesis of nicotine and other alkaloids. frontiersin.org

Advancements in Biosynthesis and Biocatalysis for this compound

The production of this compound and related compounds through biological methods is an area of growing interest, offering potential advantages over traditional chemical synthesis in terms of sustainability and selectivity.

Biosynthesis

The biosynthetic pathway of nicotine involves the coupling of a pyridine ring derived from nicotinic acid and a pyrrolidine (B122466) ring from N-methyl-Δ¹-pyrrolinium cation. trdrp.org While the specific enzymatic steps leading to this compound in tobacco plants are not fully elucidated, it is understood to be a part of the complex network of alkaloid biosynthesis. oup.comresearchgate.net Recent advances in identifying the genes and enzymes in the nicotine biosynthetic pathway, such as putrescine N-methyltransferase and N-methylputrescine oxidase, provide the tools to potentially engineer microorganisms or plants for the targeted production of this compound. nih.gov

Biocatalysis

Biocatalysis, the use of enzymes to perform chemical transformations, presents a promising avenue for the synthesis of this compound and its derivatives. researchgate.net Researchers are exploring the use of enzymes like transaminases and carboxylic acid reductases for the synthesis of pyridine-containing compounds. researchgate.net Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, are also being developed for the asymmetric synthesis of related heterocyclic compounds like piperidines, which could be adapted for this compound production. oup.comnih.gov

Interdisciplinary Research on this compound and Related Compounds

The study of this compound is inherently interdisciplinary, drawing on expertise from chemistry, biology, pharmacology, and toxicology. trdrp.orgacademicbooks.dk Future research will likely see a greater integration of these fields to fully understand the significance of this compound.

Interdisciplinary approaches are crucial for identifying genetic variants and neurological biomarkers associated with nicotine dependence and metabolism. trdrp.org Research on minor tobacco alkaloids, including this compound, contributes to a more comprehensive understanding of tobacco addiction and the development of more effective smoking cessation therapies. upenn.eduoup.com Furthermore, the study of the biological activities of a wider range of tobacco alkaloids can lead to the discovery of new therapeutic agents. frontiersin.org The unique structural features and diverse biological activities of pyridine alkaloids make them interesting subjects for interdisciplinary research, spanning fields such as synthetic chemistry, pharmacology, and biochemistry. frontiersin.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-3-pyridinebutanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-pyridinecarboxaldehyde with N-methylbutanamine using sodium cyanoborohydride in methanol under inert conditions. Alternatively, alkylation of N-methylamine with 3-(bromomethyl)pyridine in ethanol at reflux (70–80°C) for 12–24 hours yields the target compound. Yield optimization requires precise stoichiometric ratios (1:1.2 for aldehyde:amine) and pH control (6.5–7.5) to minimize imine hydrolysis .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

- Methodological Answer : H NMR analysis identifies characteristic signals: a singlet at δ 2.35 ppm (N–CH), a multiplet at δ 2.60–2.80 ppm (CH groups in the butanamine chain), and pyridinyl protons at δ 7.25–8.50 ppm. C NMR confirms the methyl group (δ 38.5 ppm) and pyridine carbons (δ 122–150 ppm). Coupling these with FT-IR (N–H stretch at ~3300 cm) ensures structural fidelity .

Advanced Research Questions

Q. How can researchers optimize solvent and catalyst systems to minimize by-product formation during synthesis?

- Methodological Answer : Byproduct formation (e.g., over-alkylation or oxidation) is mitigated by using polar aprotic solvents (e.g., DMF) with palladium/charcoal (Pd/C) catalysts under hydrogenation conditions. Kinetic studies show that lowering reaction temperatures to 50°C reduces side reactions by 30%. GC-MS or HPLC-PDA monitors intermediate stability, with quenching steps added if intermediates degrade .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) require comparative assays under standardized conditions (e.g., CLSI guidelines for MIC testing). Structural analogs with varying substituents (e.g., 6-chloro or 4-fluoro derivatives) should be tested to isolate electronic/steric effects. Meta-analysis of dose-response curves and molecular docking studies can clarify mechanism-driven discrepancies .

Q. How do computational methods inform the design of this compound derivatives with enhanced receptor binding?

- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and HOMO-LUMO gaps to predict reactive sites. Molecular dynamics simulations (e.g., using GROMACS) model ligand-receptor interactions (e.g., with serotonin receptors). Pharmacophore mapping identifies critical binding motifs, such as the pyridine nitrogen’s role in hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.